molecular formula C2H6O3S B146792 Dimethyl sulfite CAS No. 616-42-2

Dimethyl sulfite

Cat. No.: B146792
CAS No.: 616-42-2
M. Wt: 110.13 g/mol
InChI Key: BDUPRNVPXOHWIL-UHFFFAOYSA-N
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Description

Dimethyl sulfite is a sulfite ester with the chemical formula (CH₃O)₂SO. It is a clear liquid with a density of 1.29 g/cm³ and a boiling point of 126°C. This compound is used as an additive in some polymers to prevent oxidation and is also a potentially useful high-energy battery electrolyte solvent .

Preparation Methods

Dimethyl sulfite is prepared from a 1:2 ratio of thionyl chloride and methanol. The reaction can be catalyzed by tertiary amine bases and likely proceeds via the chlorosulfinate intermediate (MeOS(O)Cl). This intermediate exists only fleetingly in the presence of methanol and decomposes to methyl chloride and sulfur dioxide . The reaction is as follows: [ \text{SOCl}_2 + 2 \text{CH}_3\text{OH} \rightarrow (\text{CH}_3\text{O})_2\text{SO} + 2 \text{HCl} ]

Chemical Reactions Analysis

Reactions with Diorganotin Oxides

Dimethyl sulfite reacts with diorganotin oxides (R2SnO) under reflux conditions, leading to methoxydiorganotin methanesulfonates (R2Sn(OMe)OS(O)2Me) through an Arbuzov rearrangement at the sulfur center .

Reaction:

R2SnO+(CH3O)2SOR2Sn(OMe)OS(O)2MeR_2SnO+(CH_3O)_2SO\rightarrow R_2Sn(OMe)OS(O)_2Me

where R = n-Pr, n-Bu, i-Bu, c-Hx.

These methoxydiorganotin methanesulfonates can further react with β-diketones like acetylacetone (Hacac), benzoylacetone (Hbzac), and dibenzoylmethane (Hbzbz) to produce mixed-ligand organotin derivatives (R2Sn(X)OS(O)2Me) .

R2Sn(OMe)OS(O)2Me+HXR2Sn(X)OS(O)2MeR_2Sn(OMe)OS(O)_2Me+HX\rightarrow R_2Sn(X)OS(O)_2Me

where X = acac, bzac, bzbz.

In solid-state, these compounds form dimeric structures with a bridging bidentate methanesulfonate group, creating a centrosymmetric eight-membered ring. Some derivatives exhibit a polymeric sheet structure with repeating 20-membered macrocycles .

Production of this compound

This compound can be produced by reacting a cyclic alkylene sulfite with methanol . This method avoids the formation of corrosive hydrogen chloride, which is a disadvantage of using thionyl chloride and alcohol .

Reaction: Cyclic alkylene sulfite + CH3OHCH_3OH → this compound + Alcohol

This reaction can be performed continuously in a tower, preferably using a countercurrent method .

Use as a Solvent and Reactant

Dimethyl sulfoxide (DMSO) is used as a solvent and reactant in various chemical reactions . For instance, it facilitates the oxidation of isonitriles to isocyanates when catalyzed by trifluoroacetic anhydride . Dimethyl Sulfide is generated as the only byproduct.

Environmental Reactions of Dimethyl Sulfide (DMS)

Dimethyl sulfide (DMS), a related compound, is a volatile sulfide that is relevant in atmospheric chemistry . Although this section focuses on DMS, understanding its reactions can provide insights into the behavior of similar sulfur compounds.

DMS oxidation in the marine atmosphere is a natural source of non-sea-salt sulfate aerosol . The oxidation is characterized by OH addition and OH abstraction, followed by a bimolecular RO2 reaction .

DMS oxidation can lead to rapid aerosol formation, with a significant fraction of reacted sulfur ending up in the particle phase as sulfate, methanesulfonic acid, and methanesulfinic acid .

The oxidation of DMS by OH radicals proceeds via multiple pathways, including the production of methanesulfonic acid (MSA) and hydroperoxymethyl thioformate (HPMTF), which can delay sulfate formation .

DMS can undergo heterogeneous reactions on particulate TiO2 under illumination, leading to sulfate and other sulfur-containing gas products .

Incompatible Materials

Dimethyl sulfide is incompatible with acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents . It can also decompose dibenzoyl peroxide explosively . Dimethyl sulfide and oxygen can react explosively at 210°C and above .

Scientific Research Applications

Industrial Applications

Chemical Intermediate
Dimethyl sulfite serves as a vital intermediate in the synthesis of various chemicals. It is primarily used in the production of dimethyl sulfoxide (DMSO), which is a widely utilized solvent in both industrial and laboratory settings. The oxidation of DMS yields DMSO, which is important for its high polarity and ability to dissolve a wide range of substances .

Fungicide and Agricultural Uses
In agriculture, this compound is employed as a fungicide and as an agrochemical intermediate. It plays a role in enhancing crop yield and maintaining soil fertility by acting as a biocontrol agent against various plant pathogens . Additionally, it is used in flavor and fragrance formulations, enriching the aroma of consumer products .

Gas Odorant
DMS is also utilized as a gas odorant in natural gas and propane applications. Its strong odor helps in detecting gas leaks, making it an essential safety feature in gas distribution systems .

Environmental Applications

Biological Indicator
Dimethyl sulfide (DMS), closely related to this compound, is recognized for its role in marine ecosystems. It acts as a biological marker for microbial activity and can influence atmospheric chemistry through its conversion to sulfur compounds that affect cloud formation and climate .

Exobiology Marker
In astrobiology, DMS is considered a potential marker for life on exoplanets. The detection of DMS in the atmospheres of distant planets could indicate biological processes occurring there, thus providing insights into extraterrestrial life possibilities .

Biological Research Applications

Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of dimethyl sulfide. It has been shown to protect against oxidative stress by enhancing the activity of methionine sulfoxide reductase A (MsrA), an enzyme that plays a critical role in cellular defense mechanisms against reactive oxygen species (ROS). This property has implications for aging research and longevity studies .

Cytoprotection Studies
Research indicates that DMS can extend lifespan and provide cytoprotection in model organisms such as Caenorhabditis elegans and Drosophila. The mechanism involves the interaction between DMS and ROS, leading to reduced oxidative damage within cells .

Data Tables

Application AreaSpecific UseBenefits/Outcomes
IndustrialChemical IntermediateProduction of DMSO
FungicideEnhanced crop yield
Gas OdorantSafety in gas distribution
EnvironmentalBiological IndicatorInsight into microbial activity
Exobiology MarkerPotential indicator of life on exoplanets
Biological ResearchAntioxidant PropertiesProtection against oxidative stress
Cytoprotection StudiesExtended lifespan in model organisms

Case Studies

  • Oxidative Stress Protection : A study demonstrated that dimethyl sulfide effectively reduced ROS generation in cultured PC12 cells, showcasing its potential as a therapeutic agent against oxidative damage. The findings suggest that DMS could be utilized in developing treatments for age-related diseases .
  • Marine Ecosystem Impact : Research on seasonal variations of DMS production revealed its crucial role in marine sulfur cycles. The study indicated that factors such as temperature and phytoplankton abundance significantly influence DMS levels, which are vital for understanding climate dynamics .
  • Agricultural Efficacy : Field trials using this compound as a fungicide showed significant reductions in fungal infections on crops, leading to improved yields and healthier plants. These results underscore the compound's potential benefits in sustainable agriculture practices .

Mechanism of Action

The mechanism by which dimethyl sulfite exerts its effects involves its ability to act as an antioxidant. It can scavenge free radicals and prevent oxidative damage in various systems. The molecular targets and pathways involved include the inhibition of oxidative stress pathways and the stabilization of reactive oxygen species .

Comparison with Similar Compounds

Dimethyl sulfite can be compared with other similar compounds such as:

Biological Activity

Dimethyl sulfite (DMSO2_2) is an organosulfur compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and implications for health and disease.

This compound has the chemical formula C2_2H6_6O3_3S and is classified as a sulfite ester. It is a colorless liquid with a characteristic odor and is soluble in water, alcohols, and ethers. Its structure allows it to participate in various biochemical reactions, particularly in the context of sulfur metabolism.

Antioxidant Properties

Recent studies have indicated that this compound exhibits antioxidant properties, primarily through its interaction with reactive oxygen species (ROS). It has been shown to enhance the activity of methionine sulfoxide reductase A (MsrA), an enzyme that plays a crucial role in cellular defense against oxidative stress. The mechanism involves the formation of a sulfonium intermediate that facilitates the reaction between DMSO2_2 and ROS, ultimately leading to reduced oxidative damage in cells .

Cytoprotection and Longevity

In model organisms such as Caenorhabditis elegans and Drosophila, supplementation with this compound has been associated with increased lifespan and enhanced resistance to oxidative stress. This cytoprotective effect is significantly diminished when MsrA is knocked down, indicating a direct link between DMSO2_2 activity and MsrA function .

Metabolism and Toxicity

This compound undergoes metabolic transformations within the body, producing metabolites that can exert varying biological effects. For instance, while dimethyl sulfoxide (DMSO) enhances the lethality of certain aromatic hydrocarbons in animal models, this compound appears to have a narrower spectrum of activity, primarily influencing body temperature regulation and motor activity .

Antibacterial Activity

Research has demonstrated that DMSO2_2 exhibits antibacterial properties against specific pathogens. For example, studies have shown its effectiveness against Erwinia amylovora, a bacterium responsible for fire blight in plants . The compound's ability to disrupt bacterial membranes may underlie its antimicrobial efficacy.

Case Studies

  • Oxidative Stress Protection : A study demonstrated that this compound significantly reduced ROS levels in cultured neuronal cells exposed to antimycin A, suggesting its potential as a neuroprotective agent .
  • Antimicrobial Efficacy : In agricultural applications, DMSO2_2 was tested for its ability to inhibit the growth of Fusarium solani, a pathogenic fungus affecting crops. Results indicated substantial inhibition at specific concentrations .

Summary of Findings

Biological Activity Mechanism Model Organism Outcome
AntioxidantEnhances MsrA activityC. elegans, DrosophilaIncreased lifespan
CytoprotectionReduces ROS levelsNeuronal cell culturesDecreased oxidative stress
AntibacterialDisrupts bacterial membranesPlant pathogensInhibition of E. amylovora and Fusarium solani

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of dimethyl sulfite (DMS) that influence experimental design?

this compound (C₂H₆O₃S; CAS 616-42-2) is a colorless liquid with a boiling point of 126–127°C, specific gravity of 1.21–1.215 g/cm³ (20°C), and flashpoint of 30°C, making it highly flammable . Its solubility in water and air-sensitive nature necessitate inert-atmosphere handling for reactions involving nucleophiles or oxidizers. Key analytical methods include gas chromatography (GC) for purity assessment (>99.5%) and infrared spectroscopy (IR) for structural confirmation .

Q. What laboratory synthesis methods are recommended for this compound?

Common synthesis routes involve the reaction of methanol with thionyl chloride (SOCl₂) or sulfur trioxide (SO₃) under controlled conditions. For example, SOCl₂ reacts with excess methanol at 0–5°C to minimize side reactions, yielding DMS after fractional distillation. Methodological optimization includes using anhydrous reagents and monitoring pH to avoid hydrolysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

DMS requires stringent safety measures due to its toxicity (LD₅₀: 440 mg/kg in rats) and flammability . Key protocols include:

  • PPE : Neoprene or Viton gloves, Tychem® protective clothing, and chemical goggles .
  • Ventilation : Local exhaust systems to maintain airborne concentrations below 0.1 ppm (OSHA TWA) .
  • Storage : In airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How does steric hindrance influence the reaction kinetics of this compound in nucleophilic substitutions?

Steric effects significantly slow sulfite addition to sterically hindered substrates like dimethyl oxalate compared to aldehydes. Transition-state analysis reveals that bulky groups increase activation energy by 10–15%, as observed in extended Brønsted plots . Kinetic studies using pulse radiolysis or flash photolysis can quantify these effects, with rate constants adjusted for substrate geometry .

Q. What advanced analytical techniques are optimal for quantifying this compound degradation products?

High-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS) identifies hydrolysis products like methyl sulfonic acid. Nuclear magnetic resonance (¹H/¹³C NMR) tracks structural changes during degradation, while electrochemical methods (e.g., cyclic voltammetry) assess oxidative stability in battery electrolyte applications .

Q. How can kinetic modeling optimize sulfite oxidation processes in this compound-mediated systems?

A validated mathematical model for sulfite oxidation in ammonia-based desulfurization systems incorporates variables such as pH (8–10), temperature (40–60°C), and catalyst concentration (Fe³⁺/Mn²⁺). The model predicts sulfite-to-sulfate conversion with <20% deviation from experimental data, enabling reactor design optimization .

Q. What role does this compound play in lithium battery electrolytes, and how does purity affect electrochemical performance?

DMS acts as a co-solvent in lithium-ion electrolytes to enhance ionic conductivity (up to 8 mS/cm at 25°C) and stabilize SEI (solid-electrolyte interphase) formation. Impurities >0.5% (e.g., residual methanol) reduce cycle life by 30–40%, necessitating GC-monitored purification .

Q. Methodological Notes

  • Contradiction Analysis : While DMS is cited as a pharmaceutical intermediate , its acute toxicity requires rigorous hazard controls . Researchers must balance utility with safety by adopting engineering controls (e.g., closed-system reactors) .
  • Data Gaps : Limited kinetic data exist for DMS reactions with hydroxyl radicals (⋅OH) in aqueous systems. Future studies could apply pulse radiolysis (as in ) to fill this gap.

Properties

IUPAC Name

dimethyl sulfite
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H6O3S/c1-4-6(3)5-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUPRNVPXOHWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O3S
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3060665
Record name Dimethyl sulfite
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Molecular Weight

110.13 g/mol
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Physical Description

Clear colorless liquid; [MSDSonline]
Record name Dimethyl sulfite
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CAS No.

616-42-2
Record name Dimethyl sulfite
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Record name Dimethyl sulfite
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Record name Dimethyl sulfite
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Record name Sulfurous acid, dimethyl ester
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Record name Dimethyl sulfite
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Record name Dimethyl sulphite
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Retrosynthesis Analysis

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Feasible Synthetic Routes

CID 86336614
Dimethyl sulfite
CID 86336614
CID 86336614
Dimethyl sulfite
CID 86336614
CID 86336614
Dimethyl sulfite
CID 86336614
CID 86336614
Dimethyl sulfite
CID 86336614
CID 86336614
Dimethyl sulfite
CID 86336614
Dimethyl sulfite

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